![molecular formula C11H9FN2O2S B5885902 methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5885902.png)
methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is a member of the thiazole family, which is known for its diverse pharmacological properties.
Wirkmechanismus
The mechanism of action of methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis by inhibiting the activity of histone deacetylases and DNA methyltransferases. In fungi and bacteria, methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate has been found to inhibit the synthesis of cell wall components and disrupt membrane integrity. In plants, this compound has been shown to induce systemic acquired resistance and activate defense pathways.
Biochemical and Physiological Effects:
Methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to alter gene expression patterns and inhibit cell proliferation. In fungi and bacteria, methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate has been found to disrupt membrane potential and induce oxidative stress. In plants, this compound has been shown to activate defense-related genes and induce the production of phytohormones.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been extensively studied, and its properties and activities are well documented. However, there are also some limitations to its use in lab experiments. This compound can be toxic to cells and organisms at high concentrations, and its effects may vary depending on the target system and experimental conditions.
Zukünftige Richtungen
There are several future directions for research on methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate. One area of interest is the development of more efficient and sustainable synthesis methods that can reduce the use of hazardous reagents and solvents. Another area of interest is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, the use of methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate in agriculture and industry can be further explored to develop more effective and eco-friendly solutions for crop protection and chemical synthesis.
Synthesemethoden
The synthesis of methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate can be achieved through a multistep process. The first step involves the reaction of 4-fluoroaniline with carbon disulfide to form 4-fluorophenyl isothiocyanate. This intermediate is then reacted with methyl carbamate to yield the final product, methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate. The reaction steps involve the use of various reagents and solvents, and the process requires careful monitoring and optimization to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
Methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate has shown potential applications in various scientific research areas. In medicine, this compound has been found to exhibit anticancer, antifungal, and antimicrobial activities. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate has been studied for its ability to control plant diseases and pests. In industry, this compound has been used as a starting material for the synthesis of other thiazole derivatives with diverse properties.
Eigenschaften
IUPAC Name |
methyl N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c1-16-11(15)14-10-13-9(6-17-10)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXKZLKLIDFJER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [4-(4-fluorophenyl)-1,3-thiazol-2-yl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

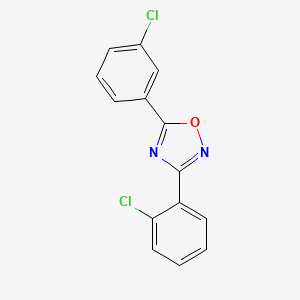
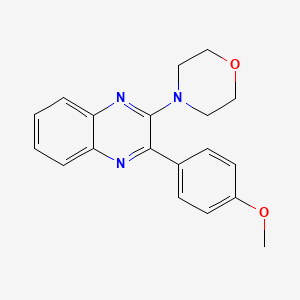
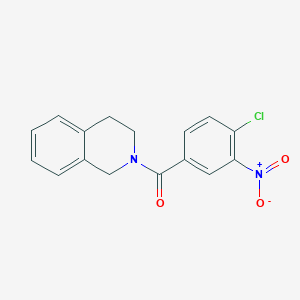
![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5885851.png)
![2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}ethanol](/img/structure/B5885860.png)
![3-[(4-methylphenyl)thio]-N-(4-pyridinylmethyl)propanamide](/img/structure/B5885869.png)
![N-(4-{[(4-isopropylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5885870.png)
![2,5-dichloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide](/img/structure/B5885876.png)
![1-[2-(2,5-dimethylphenoxy)ethyl]piperidine](/img/structure/B5885893.png)
![N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5885895.png)
![N-cyclopentyl-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5885914.png)
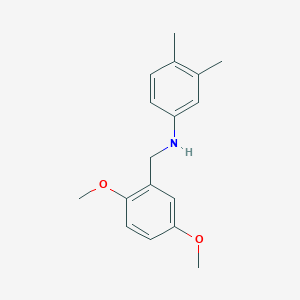
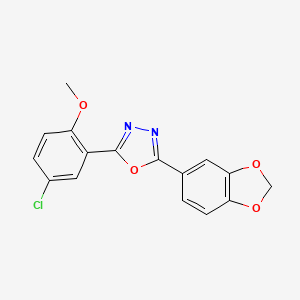
![6-methyl-1-{2-[2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B5885937.png)